molecular formula C14H18FNO2 B13184608 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline

2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline

Cat. No.: B13184608
M. Wt: 251.30 g/mol
InChI Key: SMZJXALQPYFRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1,4-Dioxaspiro[45]decan-8-yl}-6-fluoroaniline is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline typically involves multiple steps. One common method starts with the formation of the spirocyclic core through the reaction of 2-acetylcyclohexanone with ethylene glycol to form the ethylene ketal. This intermediate undergoes hydrazone formation followed by iodination to yield 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane. The final step involves aminocarbonylation in the presence of a palladium-phosphine precatalyst to introduce the aniline moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the spirocyclic structure and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the aniline moiety.

    Substitution: Nucleophilic substitution reactions can be employed to replace the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The fluorine atom enhances its binding affinity and stability, making it a valuable compound in drug design.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline apart is its combination of a spirocyclic core with a fluorinated aniline group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H18FNO2

Molecular Weight

251.30 g/mol

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-8-yl)-6-fluoroaniline

InChI

InChI=1S/C14H18FNO2/c15-12-3-1-2-11(13(12)16)10-4-6-14(7-5-10)17-8-9-18-14/h1-3,10H,4-9,16H2

InChI Key

SMZJXALQPYFRGG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C3=C(C(=CC=C3)F)N)OCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.